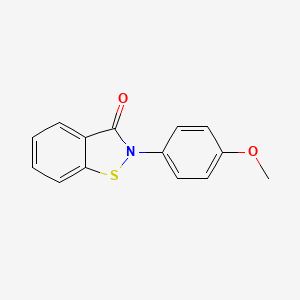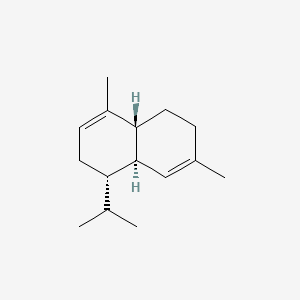
(+)-alpha-Cadinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cadinene, also known as Α-cadinene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Cadinene is a dry and woody tasting compound that can be found in a number of food items such as allspice, hyssop, peppermint, and sweet basil. This makes Alpha-cadinene a potential biomarker for the consumption of these food products.
Alpha-Cadinene is a sesquiterpenoid.
Scientific Research Applications
Role in Plant Biochemistry and Defense Mechanisms :
- (+)-alpha-Cadinene is significantly involved in plant biochemistry, particularly in the biosynthesis of phytoalexins in cotton. Phytoalexins are antimicrobial substances synthesized by plants in response to pathogen attack. Xu et al. (2004) noted that (+)-delta-cadinene synthase, a sesquiterpene cyclase, catalyzes a critical step leading to the biosynthesis of these compounds, including gossypol, which is a crucial component in cotton defense (Xu, Wang, Wang, Jian-Ying Wang, & Chen, 2004).
- Meng et al. (1999) further elaborate on this by discussing the coordinated accumulation of (+)-delta-cadinene synthase mRNAs and gossypol in developing seeds of Gossypium hirsutum. This indicates a robust biosynthesis of cadinene-type sesquiterpenes in cotton, emphasizing the importance of (+)-alpha-Cadinene in plant defense (Meng, Jia, Liu, Liang, Heinstein, & Chen, 1999).
Potential Therapeutic Uses :
- The anti-plasmodial activities of essential oils from various medicinal plants, including compounds like alpha-copaene, gamma-cadinene, delta-cadinene, alpha-cadinol, were studied by Boyom et al. (2003). These compounds, which are closely related to (+)-alpha-Cadinene, have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Such findings hint at the potential therapeutic applications of (+)-alpha-Cadinene or related compounds in treating diseases like malaria (Boyom, Ngouana, Zollo, Menut, Bessière, Gut, & Rosenthal, 2003).
Biochemical Characterization and Synthetic Applications :
- The biochemical characterization and engineering of enzymes like (+)-delta-cadinene synthase, which are responsible for the synthesis of (+)-alpha-Cadinene, are also a significant area of research. Yoshikuni et al. (2006) discussed the engineering of cotton (+)-delta-cadinene synthase to alter its function, demonstrating the potential for synthetic biology applications (Yoshikuni, Martin, Ferrin, & Keasling, 2006).
properties
CAS RN |
11044-40-9 |
|---|---|
Product Name |
(+)-alpha-Cadinene |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1 |
InChI Key |
QMAYBMKBYCGXDH-KKUMJFAQSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C |
SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Other CAS RN |
24406-05-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



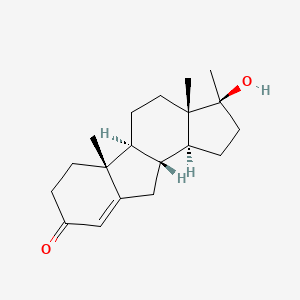

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
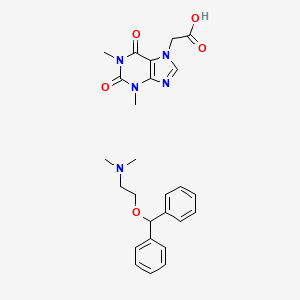
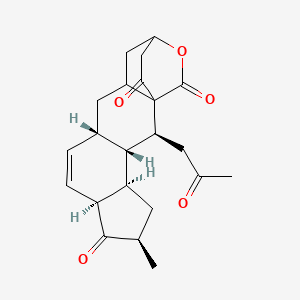
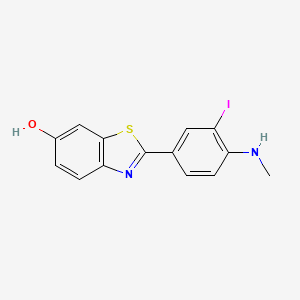

![(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-6-[(1S)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide](/img/structure/B1251085.png)

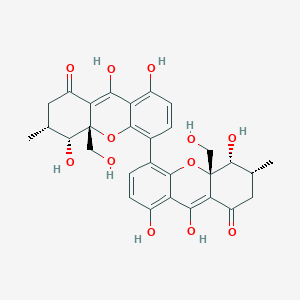
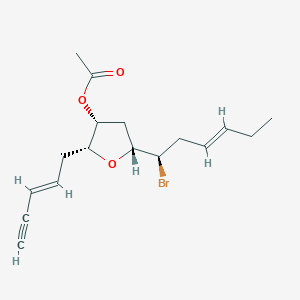
![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)

